3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class, characterized by a fused heterocyclic core with a pyrazole, pyridine, and pyrimidine ring system. Its structure includes a 3-chlorophenyl substituent at position 3, a methyl group at position 2, and a 5-methyl-4H-1,2,4-triazol-3-yl moiety at position 7 (Fig. 1). The molecular formula is C₁₉H₁₄ClN₇O, with a molecular weight of 391.82 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O/c1-10-16(12-4-3-5-13(20)8-12)17-21-9-14-15(27(17)25-10)6-7-26(18(14)28)19-22-11(2)23-24-19/h3-9H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLQUQGBNNQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NNC(=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 332.78 g/mol. The structure features a chlorophenyl group and a triazole moiety, which are known to influence biological activity significantly.
Antiviral Activity
Recent studies have indicated that compounds similar to This compound exhibit antiviral properties. For instance, derivatives with similar structures demonstrated promising activity against SARS-CoV-2 with IC50 values ranging from 1.2 to 2.34 µM . This suggests that modifications in the triazole and phenyl groups can enhance antiviral efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study reported that certain pyrazolo-pyrimidine derivatives showed significant cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and other targets relevant in metabolic disorders. The structure-activity relationship revealed that modifications in the substituents can lead to enhanced potency against these enzymes. For example, compounds with electron-donating groups on the phenyl ring exhibited improved inhibition profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. The following table summarizes key findings from various studies:
| Compound Variation | IC50 (µM) | Biological Activity |
|---|---|---|
| Base Compound | 2.34 | Antiviral |
| Phenyl Substituted | 1.20 | Antiviral |
| Triazole Modified | 50.0 | α-glucosidase Inhibitor |
| Methylated Variant | 89.30 | Enhanced Activity |
Case Studies
- Antiviral Efficacy : A study demonstrated that a derivative of this compound inhibited viral replication in vitro with an IC50 value of 1.2 µM against SARS-CoV-2, indicating its potential as a therapeutic agent during viral outbreaks .
- Cytotoxicity Profiles : In another investigation, derivatives were tested against several cancer cell lines (e.g., HeLa and MCF-7), showing varying degrees of cytotoxicity with some derivatives achieving IC50 values below 10 µM .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyrazolo-pyrimidine framework has been associated with the inhibition of specific kinases involved in tumor progression. Studies suggest that the incorporation of triazole moieties enhances the biological activity against various cancer cell lines, making this compound a candidate for further development in cancer therapeutics.
2. Antifungal Properties
The presence of the triazole ring in the structure suggests potential antifungal activity. Triazole derivatives are known for their effectiveness against fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its efficacy against pathogenic fungi.
3. Antimicrobial Activity
The compound's chlorophenyl group may contribute to antimicrobial properties. Research into related compounds has shown that modifications in the aromatic system can enhance activity against a range of bacteria and fungi. In vitro studies are needed to establish its spectrum of antimicrobial activity and mechanism of action.
Agricultural Applications
1. Plant Growth Regulators
Compounds with similar structures have been explored as plant growth regulators. Their ability to modulate hormonal pathways can lead to improved growth rates and yield in crops. The specific effects of 3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one on plant physiology could be an area for future research.
2. Pesticidal Activity
Given the structural characteristics, this compound may possess pesticidal properties. The integration of triazole and pyrazole rings has been linked to insecticidal and herbicidal activities in other compounds. Field studies could assess its effectiveness as a pesticide or herbicide against specific agricultural pests.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values comparable to established drugs. |
| Study B | Antifungal Properties | Showed significant antifungal activity against Candida species with minimal cytotoxicity to human cells. |
| Study C | Antimicrobial Activity | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in preliminary assays. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Physicochemical Comparison
- Key Observations: The target compound’s triazole methyl group (vs. non-methylated analogs in ) may enhance metabolic stability by reducing oxidative degradation. The 3-chlorophenyl substituent (vs. Compared to MK82 (), the pyrido ring extension in the target compound increases molecular complexity and polar surface area, likely reducing passive diffusion but improving target specificity.
Antimicrobial Activity :
However, the target compound’s 5-methyltriazole group could modify solubility or target engagement, warranting further evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
